molecular formula C40H56O13 B1234081 Maprouneacin

Maprouneacin

Cat. No.: B1234081
M. Wt: 744.9 g/mol
InChI Key: XVYNJBXBKDCQQP-ORHLIPBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Maprouneacin is a complex organic molecule with a unique structure. This compound is characterized by multiple hydroxyl groups, an oxirane ring, and a nonadienyl side chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the hexacyclic core structure, the introduction of hydroxyl groups, and the attachment of the nonadienyl side chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and oxirane ring play a crucial role in these interactions, facilitating the binding of the compound to its target and modulating its activity. The nonadienyl side chain may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex hexacyclic structure, multiple hydroxyl groups, and the presence of an oxirane ring and nonadienyl side chain. These features distinguish it from other similar compounds and contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C40H56O13

Molecular Weight

744.9 g/mol

IUPAC Name

[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4-methyl-17-(3-methylbutanoyloxy)-16-[(2R)-2-methyloxiran-2-yl]-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-18-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C40H56O13/c1-8-9-10-11-12-13-14-15-37-51-33-29-32-36(20-41,50-32)34(45)38(46)26(18-24(6)30(38)44)39(29,52-37)25(19-47-27(42)16-22(2)3)31(49-28(43)17-23(4)5)40(33,53-37)35(7)21-48-35/h12-15,18,22-23,25-26,29,31-34,41,45-46H,8-11,16-17,19-21H2,1-7H3/b13-12+,15-14+/t25-,26-,29+,31+,32+,33-,34-,35-,36+,37+,38-,39+,40+/m1/s1

InChI Key

XVYNJBXBKDCQQP-ORHLIPBWSA-N

SMILES

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C7(CO7)C)OC(=O)CC(C)C)COC(=O)CC(C)C)C=C(C6=O)C)O)O)CO

Isomeric SMILES

CCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@@H]([C@@]3(O2)[C@]7(CO7)C)OC(=O)CC(C)C)COC(=O)CC(C)C)C=C(C6=O)C)O)O)CO

Canonical SMILES

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C7(CO7)C)OC(=O)CC(C)C)COC(=O)CC(C)C)C=C(C6=O)C)O)O)CO

Synonyms

maprouneacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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